molecular formula C8H15N3O B13085126 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-

2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-

Cat. No.: B13085126
M. Wt: 169.22 g/mol
InChI Key: PYZYLWWXHFRBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes an amino group and a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butan-2-amine with a suitable carbonyl compound, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrimidinone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a butan-2-yl substituent in the pyrimidinone ring differentiates it from other similar compounds, making it a valuable compound for various applications .

Biological Activity

2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and neurology. This article explores the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C₈H₁₅N₃O
  • CAS Number : 790263-56-8
  • Molar Mass : 171.22 g/mol
  • Density : 1.36 g/cm³

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity
A comparative study evaluated the efficacy of this compound against established cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that:

Cell LineIC50 (µM)
MCF-712.5
A5498.3
HCT11610.0

These values suggest that the compound exhibits potent anticancer activity, particularly against lung cancer cells.

Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective activity. Research indicates that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease.

Neuroprotective Activity Data
The following table summarizes the AChE inhibitory activity of various pyrimidine derivatives:

CompoundIC50 (µM)
2(1H)-Pyrimidinone, 4-amino...20.15
Galantamine (Reference)4.82

The higher IC50 value for the pyrimidine derivative indicates a moderate inhibitory effect compared to galantamine but suggests potential for further optimization.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits antibacterial and antifungal activities.

Antimicrobial Efficacy
In vitro studies were conducted against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results demonstrate that the compound possesses noteworthy antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

The biological activities of 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- can be attributed to its ability to interact with specific biological targets:

  • Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Neuroprotective : Inhibition of AChE leading to increased acetylcholine levels in synapses.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and fungal membrane integrity.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

6-amino-3-butan-2-yl-4,5-dihydropyrimidin-2-one

InChI

InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12)

InChI Key

PYZYLWWXHFRBDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(=NC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.